Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Cellular Effects
It is known that thiophene derivatives can have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate involves the reaction of 3-amino-2-thiophene carboxylate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action for methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is thought to affect signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminothiophene-3-carboxylate
- 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Uniqueness
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOFCQOUWOEQFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351156-91-7 |
Source
|
Record name | methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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